molecular formula C5H10ClNO B1653070 N-(2-Chloroethyl)-N-methylacetamide CAS No. 17225-69-3

N-(2-Chloroethyl)-N-methylacetamide

Cat. No.: B1653070
CAS No.: 17225-69-3
M. Wt: 135.59
InChI Key: GSDHXIYEJRUVTM-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N-methylacetamide is an organic compound with the molecular formula C5H10ClNO It is a derivative of acetamide, where the hydrogen atom on the nitrogen is replaced by a 2-chloroethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Chloroethyl)-N-methylacetamide can be synthesized through the reaction of N-methylacetamide with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-N-methylacetamide undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert the compound into N-(2-chloroethyl)-N-methylamine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Products include N-(2-azidoethyl)-N-methylacetamide, N-(2-thiocyanatoethyl)-N-methylacetamide, and N-(2-methoxyethyl)-N-methylacetamide.

    Oxidation: The major product is this compound oxide.

    Reduction: The major product is N-(2-chloroethyl)-N-methylamine.

Scientific Research Applications

N-(2-Chloroethyl)-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical tool.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N-methylacetamide involves the alkylation of nucleophilic sites in biological molecules. The 2-chloroethyl group can form covalent bonds with nucleophilic atoms such as nitrogen or oxygen in DNA, proteins, and other biomolecules. This alkylation can lead to the disruption of normal cellular functions, making the compound useful in cancer research as a potential chemotherapeutic agent.

Comparison with Similar Compounds

N-(2-Chloroethyl)-N-methylacetamide can be compared with other alkylating agents such as:

    N-(2-Chloroethyl)-N-nitrosourea (Carmustine): Used in cancer treatment, particularly for brain tumors.

    N-(2-Chloroethyl)-N-cyclohexyl-N-nitrosourea (Lomustine): Another chemotherapeutic agent with similar applications.

    Mechlorethamine: A nitrogen mustard used in chemotherapy.

Uniqueness

This compound is unique due to its specific structure, which allows for selective alkylation of nucleophilic sites. This selectivity can be advantageous in designing targeted therapies and minimizing side effects compared to other alkylating agents.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in research and development, particularly in the fields of chemistry, biology, and medicine. Further studies are needed to fully explore its potential and optimize its use in practical applications.

Properties

IUPAC Name

N-(2-chloroethyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO/c1-5(8)7(2)4-3-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDHXIYEJRUVTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734575
Record name N-(2-Chloroethyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17225-69-3
Record name N-(2-Chloroethyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-chloroethyl)-N-methylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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